molecular formula C9H8N2OS B13931189 2-pyridinyl-2-thiazolylMethanone

2-pyridinyl-2-thiazolylMethanone

Cat. No.: B13931189
M. Wt: 192.24 g/mol
InChI Key: DCLROMADWDZHSN-UHFFFAOYSA-N
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Description

2-Pyridinyl-2-thiazolylMethanone is a heterocyclic compound that features both pyridine and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-pyridinyl-2-thiazolylMethanone typically involves the cyclization of 2-aminopyridine with α-haloketones. One common method is the reaction of 2-aminopyridine with α-bromoacetophenone under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinyl-2-thiazolylMethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Pyridinyl-2-thiazolylMethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pyridinyl-2-thiazolylMethanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Uniqueness: 2-Pyridinyl-2-thiazolylMethanone is unique due to its specific combination of pyridine and thiazole rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-pyridin-2-yl-3H-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C9H8N2OS/c12-7-9(11-5-6-13-9)8-3-1-2-4-10-8/h1-7,11H

InChI Key

DCLROMADWDZHSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2(NC=CS2)C=O

Origin of Product

United States

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